Cas no 957483-88-4 (1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde)

1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde structure
957483-88-4 structure
Nome del prodotto:1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde
Numero CAS:957483-88-4
MF:C9H12N2O2
MW:180.203782081604
MDL:MFCD07186538
CID:1001650
PubChem ID:329762128

1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbaldehyde
    • 1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde
    • 2-(oxan-2-yl)pyrazole-3-carbaldehyde
    • 2-(Tetrahydro-pyran-2-yl)-2H-pyrazole-3-carbaldehyde
    • 1-(Oxan-2-yl)pyrazole-5-carbaldehyde
    • 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carboxaldehyde (ACI)
    • 1-(Oxan-2-yl)-1H-pyrazole-5-carbaldehyde
    • 2-tetrahydropyran-2-ylpyrazole-3-carbaldehyde
    • 957483-88-4
    • SCHEMBL12497507
    • STK786129
    • AKOS000302089
    • DTXSID80390375
    • EN300-7357301
    • DA-19623
    • BCP21726
    • Z1203160205
    • AKOS016345717
    • F11094
    • MFCD07186538
    • CS-0139908
    • 1-Tetrahydro-2H-pyran-2-yl-1H-pyrazole-5-carbaldehyde
    • 1H-Pyrazole-5-carboxaldehyde, 1-(tetrahydro-2H-pyran-2-yl)-
    • AS-46976
    • 1-(Tetrahydropyran-2-yl)pyrazole-5-carbaldehyde
    • ALBB-012239
    • 1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde
    • MDL: MFCD07186538
    • Inchi: 1S/C9H12N2O2/c12-7-8-4-5-10-11(8)9-3-1-2-6-13-9/h4-5,7,9H,1-3,6H2
    • Chiave InChI: LJKATJHBJPFKBQ-UHFFFAOYSA-N
    • Sorrisi: O=CC1N(C2CCCCO2)N=CC=1

Proprietà calcolate

  • Massa esatta: 180.09000
  • Massa monoisotopica: 180.089877630g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 2
  • Complessità: 187
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.8
  • Superficie polare topologica: 44.1Ų

Proprietà sperimentali

  • Densità: 1.126 g/mL at 25 °C
  • Indice di rifrazione: n20/D 1.531
  • PSA: 44.12000
  • LogP: 1.39470

1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 22
  • Identificazione dei materiali pericolosi: Xi Xn
  • Classe di pericolo:IRRITANT

1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1210548-1g
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbaldehyde
957483-88-4 97%
1g
¥1148.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1210548-10g
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbaldehyde
957483-88-4 97%
10g
¥7398.00 2024-04-23
Chemenu
CM371342-5g
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbaldehyde
957483-88-4 95%+
5g
$371 2024-07-18
Enamine
EN300-7357301-1.0g
1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde
957483-88-4 95.0%
1.0g
$80.0 2025-03-11
Enamine
EN300-7357301-5.0g
1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde
957483-88-4 95.0%
5.0g
$280.0 2025-03-11
Enamine
EN300-7357301-0.1g
1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde
957483-88-4 95.0%
0.1g
$27.0 2025-03-11
Enamine
EN300-7357301-10.0g
1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde
957483-88-4 95.0%
10.0g
$531.0 2025-03-11
TRC
B416198-50mg
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbaldehyde
957483-88-4
50mg
$ 50.00 2022-06-07
Fluorochem
060909-25g
1-(Tetrahydropyran-2-yl)-1H-pyrazole-5-carbaldehyde
957483-88-4 98%
25g
£1154.00 2022-02-28
Enamine
EN300-7357301-0.25g
1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde
957483-88-4 95.0%
0.25g
$40.0 2025-03-11

1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ;  12 h, rt
Riferimento
Indoles, indazoles, and related analogs for inhibiting YAP/TAZ-TEAD and preparation method
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  1 h, -30 °C
1.2 Reagents: Dimethylformamide ;  1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  72 h, rt
Riferimento
A Major Advance in the Synthesis of Fluoroalkyl Pyrazoles: Tuneable Regioselectivity and Broad Substitution Patterns
Schmitt, Etienne; Panossian, Armen; Vors, Jean-Pierre; Funke, Christian; Lui, Norbert; et al, Chemistry - A European Journal, 2016, 22(32), 11239-11244

1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde Raw materials

1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:957483-88-4)1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde
A858824
Purezza:99%
Quantità:25g
Prezzo ($):1074.0